(+)-Mitorubrin
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Overview
Description
(+)-mitorubrin is a mitorubrin. It is an enantiomer of a (-)-mitorubrin.
Scientific Research Applications
Azaphilone Derivatives in Fungi
A study on the ascomata of some Talaromyces species of ascomycetous fungi identified two groups producing (+)- and (-)-mitorubrin derivatives. The optical rotations of mitorubrins from specific species were found to be positive, showcasing the natural occurrence and variation of (+)-mitorubrin in fungi (Suzuki et al., 1999).
Potentiation of Antifungal Activity
A new mitorubrin congener, 6'-hydroxy-3'-methoxy-mitorubrin, was isolated from Penicillium radicum and demonstrated to moderately potentiate miconazole activity against Candida albicans. This finding indicates the potential of this compound derivatives in enhancing antifungal therapies (H. Yamazaki, S. Ōmura, H. Tomoda, 2010).
Synthetic Studies
Research into the total synthesis of (+/-)-mitorubrinic acid, a member of the azaphilone family, demonstrates the scientific interest in replicating these compounds synthetically for further study and potential applications (Maurice A. Marsini, K. M. Gowin, T. Pettus, 2006).
Asymmetric Syntheses of Azaphilone Natural Products
The asymmetric syntheses of (-)-mitorubrin and related azaphilone natural products highlight the ongoing efforts to explore and replicate these compounds for potential applications in scientific research (Jianglong Zhu, J. Porco, 2006).
Fragmentation Pathway Studies
Investigations into the gas-phase fragmentation pathway of mitorubramines, derivatives of mitorubrins, provide insights into their structure and potential applications in identifying novel secondary metabolites (L. Svilar, V. Stankov-Jovanović, M. Stadler, H. Nedev, J. Tabet, 2012).
Exploration in Bioinformatics
A study linking the diversity of azaphilones in Hypoxylon fragiforme to their biosynthetic machineries using bioinformatics reflects the intersection of molecular biology and chemistry in exploring this compound derivatives (K. Becker, Sebastian Pfütze, E. Kuhnert, R. Cox, M. Stadler, F. Surup, 2020).
Properties
Molecular Formula |
C21H18O7 |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
[(7S)-7-methyl-6,8-dioxo-3-[(E)-prop-1-enyl]isochromen-7-yl] 2,4-dihydroxy-6-methylbenzoate |
InChI |
InChI=1S/C21H18O7/c1-4-5-14-7-12-8-17(24)21(3,19(25)15(12)10-27-14)28-20(26)18-11(2)6-13(22)9-16(18)23/h4-10,22-23H,1-3H3/b5-4+/t21-/m0/s1 |
InChI Key |
ZLULUXWJVBHEMS-FNEOHHHZSA-N |
Isomeric SMILES |
C/C=C/C1=CC2=CC(=O)[C@](C(=O)C2=CO1)(C)OC(=O)C3=C(C=C(C=C3C)O)O |
Canonical SMILES |
CC=CC1=CC2=CC(=O)C(C(=O)C2=CO1)(C)OC(=O)C3=C(C=C(C=C3C)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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